3-(6-Quinoxalinyl)alanine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
136485-38-6 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Synonyms |
6-Quinoxalinepropanoicacid,-alpha--amino-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 3 6 Quinoxalinyl Alanine and Analogues
Direct Synthetic Routes to the Core Structure
Direct synthetic approaches to the 3-(6-Quinoxalinyl)alanine core structure often involve the formation of the quinoxaline (B1680401) ring as a key step. These methods provide a foundation for the subsequent elaboration or direct incorporation of the amino acid side chain.
Condensation Reactions Utilizing o-Phenylenediamine (B120857) Derivatives
A cornerstone in the synthesis of quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. encyclopedia.pubnih.govnih.govresearchgate.net This versatile and widely adopted method allows for the formation of the pyrazine (B50134) ring of the quinoxaline system. encyclopedia.pub The reaction typically proceeds under acidic conditions or with the aid of a catalyst to facilitate the cyclocondensation. encyclopedia.pubnih.gov
In the context of synthesizing this compound analogues, a suitably substituted o-phenylenediamine is reacted with an α-keto acid or a related dicarbonyl compound bearing the precursor to the alanine (B10760859) side chain. sapub.org The reaction conditions can be optimized by using various catalysts, including solid acids and metal-based catalysts, to improve yields and reaction times. nih.gov For instance, the use of recyclable alumina-supported heteropolyoxometalates has been shown to efficiently catalyze quinoxaline synthesis at room temperature. nih.gov Microwave irradiation has also been employed to accelerate these condensation reactions, often leading to higher yields and shorter reaction times. sapub.org
Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis
| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| o-Phenylenediamine | Benzil | Alumina-supported MoVP | 2,3-Diphenylquinoxaline | 92 | nih.gov |
| o-Phenylenediamine | Glyoxal | Ni-nanoparticles, Acetonitrile | Quinoxaline | High | sapub.org |
| Substituted o-phenylenediamine | 1,4-Dibromo-2,3-butanedione | Not specified | 2,3-Bis(bromomethyl)quinoxaline | Not specified | sapub.org |
| o-Phenylenediamine | Pyruvic acid | DMF | 3-Methylquinoxalin-2-one | Not specified | sapub.org |
| Dichlorophenylenediamine | Pyruvic acid | Reflux | 2-Oxo-6,7-dichloro-1,2-dihydroquinoxaline-3-carbaldehyde | Not specified | sapub.org |
Enzymatic-Chemical Preparation Approaches
Enzymatic-chemical methods offer a chemo- and regioselective route to quinoxaline derivatives. sapub.org These approaches leverage the specificity of enzymes to generate key intermediates that are then chemically converted to the final quinoxaline product. For the synthesis of quinoxalinone derivatives, enzymatic catalysis can be employed in the reaction of diamines with α-ketoacids. sapub.org This method highlights the potential for greener and more selective synthetic processes in the preparation of complex heterocyclic compounds.
A notable example involves the enzymatic conversion of an amino acid to its corresponding α-keto acid, which then undergoes a condensation reaction with an o-phenylenediamine derivative to form the quinoxaline ring. This chemoenzymatic strategy allows for the use of readily available amino acids as starting materials for the synthesis of chiral quinoxaline-containing compounds.
Coupling/Cyclization Strategies from Chiral Precursors
The synthesis of enantiomerically pure this compound and its analogues can be achieved through strategies that employ chiral precursors. These methods often involve a key coupling reaction followed by an intramolecular cyclization to form the quinoxaline ring system.
One such approach is the Pictet-Spengler type reaction. This involves the cyclization of 1-(2-aminophenyl)pyrroles with an appropriate aldehyde in the presence of an acid catalyst. nih.gov This method allows for the construction of the fused quinoxaline ring system from a chiral amine precursor, thereby controlling the stereochemistry of the final product.
Another strategy involves the condensation of a chiral building block, such as diethyl acetamidomalonate, with a reactive quinoline (B57606) derivative. For instance, in a synthesis analogous to that of this compound, β-(3-quinolinyl)-α-alanine was prepared by condensing 2-chloro-3-chloromethylquinoline with diethyl acetamidomalonate, followed by dehalogenation and hydrolysis. sjofsciences.com This approach demonstrates the utility of coupling a chiral malonate derivative with a heterocyclic electrophile to construct the desired amino acid.
Multi-component Reactions in Quinoxaline-Amino Acid Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach is particularly valuable for the synthesis of diverse libraries of compounds for drug discovery.
In the context of quinoxaline-amino acid synthesis, MCRs can be designed to incorporate the o-phenylenediamine, a carbonyl compound, and an isocyanide, along with a component that provides the amino acid backbone. sapub.org For example, a three-component reaction of quinoxalin-2(1H)-ones with an aldehyde and another nucleophile can lead to the formation of functionalized quinoxaline derivatives. nih.gov Isocyanide-based MCRs, such as the Ugi reaction, are particularly well-suited for the synthesis of peptide-like molecules and can be adapted for the preparation of quinoxaline-containing amino acids.
Table 2: Examples of Multi-component Reactions for Quinoxaline Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| o-Phenylenediamine | Cyclohexyl isocyanide | Aromatic aldehydes | (FeClO4)3 | N-cyclohexyl-3-aryl-quinoxaline-2-amines | sapub.org |
| Quinoxalin-2(1H)-one | DMSO | Styrene | H2O2-mediated, metal-free | 3-Substituted quinoxalin-2(1H)-ones | nih.gov |
| Indole | Quinoxalin-2(1H)-one | CF3SO2Na | CuF2, K2S2O8 | 3-[2-(Trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones | nih.gov |
| Methyl ketones | Quinoxalin-2(1H)-one | Not specified | Amberlyst 15, sunlight | Chloro- and keto-functionalized quinoxalinones | nih.gov |
Solid-Phase Synthesis Techniques
Solid-phase synthesis has revolutionized the preparation of peptides and other complex organic molecules by simplifying purification and allowing for automation. This methodology can be effectively applied to the synthesis of quinoxaline-containing compounds.
On-Resin Quinoxaline Heterocycle Formation
The formation of the quinoxaline heterocycle directly on a solid support offers a streamlined approach to the synthesis of this compound and its analogues, particularly when incorporated into peptide chains. researchgate.net In this strategy, a starting material is attached to a polymer resin, and the subsequent chemical transformations to build the quinoxaline ring are carried out while the molecule remains anchored to the solid phase.
A reported method for the solid-phase synthesis of quinoxalines involves treating a polymer-linked 2-nitrophenyl carbamate (B1207046) with α-bromoketones. researchgate.net Subsequent reduction of the nitro group leads to a spontaneous intramolecular cyclization, affording the polymer-bound quinoxaline. The final product is then cleaved from the resin. This on-resin formation of the quinoxaline core allows for efficient purification by simple filtration and washing of the resin, avoiding tedious chromatographic separations. This technique is particularly advantageous for the preparation of libraries of quinoxaline derivatives for biological screening. researchgate.net
Incorporation into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS)
The introduction of this compound into peptide sequences is predominantly achieved using the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This method allows for the stepwise assembly of amino acids on a solid support, offering high efficiency and the ability to synthesize complex peptide sequences. The general workflow for incorporating this compound into a growing peptide chain is outlined below.
Prerequisites for SPPS:
For its use in SPPS, this compound must be appropriately protected. The α-amino group is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This protection is crucial to prevent self-polymerization and to ensure the correct sequence is assembled. The synthesis of the Fmoc-protected monomer, Fmoc-3-(6-Quinoxalinyl)alanine-OH , is a necessary first step before it can be used in an automated or manual peptide synthesizer.
General SPPS Cycle for Incorporation:
Resin Preparation: The synthesis begins with a solid support resin (e.g., Wang or Rink Amide resin) to which the first amino acid is attached.
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid or peptide is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). This exposes a free amine for the next coupling step.
Amino Acid Activation and Coupling: The carboxylic acid of the incoming Fmoc-3-(6-Quinoxalinyl)alanine-OH is activated using a coupling reagent. Common activators include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The activated amino acid is then added to the resin, and the coupling reaction forms a new peptide bond with the deprotected N-terminal amine of the resin-bound peptide.
Washing: After the coupling reaction, the resin is thoroughly washed with solvents like DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.
Cleavage and Deprotection:
Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and any acid-labile side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TPA), along with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions.
Table 1: Key Reagents in the SPPS of Peptides Containing this compound
| Reagent/Component | Function | Typical Conditions |
| Fmoc-3-(6-Quinoxalinyl)alanine-OH | Building Block | The amino acid monomer to be incorporated. |
| Solid Support Resin | Synthesis Scaffold | e.g., Wang resin, Rink Amide resin. |
| Piperidine in DMF | Fmoc Deprotection | 20% (v/v) solution. |
| HATU/DIPEA or DIC/Oxyma | Coupling Activators | Used to activate the carboxylic acid for amide bond formation. |
| TFA Cocktail | Cleavage and Deprotection | e.g., 95% TFA, 2.5% Water, 2.5% TIS. |
The successful incorporation of quinoxaline moieties into model peptides has been demonstrated, and these modified peptides exhibit interesting photophysical properties, making them useful as fluorescent probes. nih.gov
Asymmetric Synthesis Approaches
The biological activity of peptides and amino acid derivatives is highly dependent on their stereochemistry. Therefore, the development of asymmetric synthetic routes to produce enantiomerically pure this compound is of critical importance. Several established methods for the asymmetric synthesis of non-canonical amino acids can be adapted for this target.
One of the most effective strategies involves the asymmetric alkylation of a chiral glycine (B1666218) or alanine enolate equivalent. A prominent example of this approach utilizes a chiral nickel(II) complex of a Schiff base derived from glycine or alanine and a chiral auxiliary, such as (S)-o-[N-(N-benzylprolyl)amino]benzophenone.
General Asymmetric Synthesis Pathway:
Complex Formation: A chiral Schiff base is formed between glycine (or alanine) and a chiral ligand. This Schiff base then coordinates with a nickel(II) ion to form a planar complex. The chiral environment of the ligand directs the stereochemical outcome of the subsequent alkylation.
Deprotonation and Alkylation: The α-proton of the amino acid becomes acidic upon complexation and can be removed by a base (e.g., solid NaOH or potassium tert-butoxide) to form a nucleophilic enolate. This enolate then reacts with an electrophilic quinoxaline-containing reagent, such as 6-(bromomethyl)quinoxaline, in an SN2 reaction. The bulky chiral ligand shields one face of the enolate, leading to a highly diastereoselective alkylation.
Hydrolysis and Isolation: After the alkylation step, the resulting diastereomeric complex is hydrolyzed under acidic conditions. This breaks down the complex, liberating the desired α-amino acid, this compound, with high enantiomeric excess. The chiral auxiliary can often be recovered and reused.
Table 2: Example of an Asymmetric Synthesis Approach
| Step | Description | Key Reagents | Expected Outcome |
| 1 | Formation of Chiral Ni(II) Complex | Glycine, (S)-o-[N-(N-benzylprolyl)amino]benzophenone, Ni(NO₃)₂ | Chiral Ni(II)-Schiff base complex |
| 2 | Diastereoselective Alkylation | Solid NaOH, 6-(bromomethyl)quinoxaline, DMF | Alkylated Ni(II) complex with high diastereoselectivity |
| 3 | Hydrolysis and Product Release | Aqueous HCl | Enantiomerically enriched this compound |
Another powerful technique for asymmetric synthesis is the catalytic asymmetric hydrogenation of a suitable prochiral precursor, such as an α-enamido ester. Catalysts like Noyori's ruthenium-BINAP systems have shown excellent enantioselectivity in the hydrogenation of similar substrates and could be applied to the synthesis of quinoxaline-containing amino acids. acs.org
Green Chemistry and Sustainable Synthetic Pathways
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of this compound can be made more sustainable by applying green chemistry principles, particularly in the formation of the quinoxaline ring system.
The classical synthesis of quinoxalines often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under harsh acidic conditions with long reaction times. nih.gov Greener alternatives focus on milder conditions, recyclable catalysts, and safer solvents.
Sustainable Approaches to Quinoxaline Ring Synthesis:
Water as a Solvent: Performing the condensation reaction in water at room temperature or with gentle heating eliminates the need for volatile and often toxic organic solvents. In some cases, the product precipitates directly from the aqueous solution, simplifying purification.
Recyclable Catalysts: The use of heterogeneous or magnetically separable nanocatalysts can improve the sustainability of the synthesis. These catalysts, such as nano-Fe₃O₄ or silica-supported acids, can be easily recovered and reused for multiple reaction cycles, reducing waste and cost.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of the condensation reaction, leading to shorter reaction times and often improved yields compared to conventional heating. nih.gov
A potential green synthetic route to a precursor of this compound could involve the condensation of 1,2-diamino-4-nitrobenzene with bromopyruvic acid in water. The resulting 6-nitro-3-quinoxalin-2-yl)pyruvic acid could then be reduced and converted to the alanine derivative.
Table 3: Comparison of Synthetic Conditions for Quinoxaline Formation
| Method | Catalyst/Solvent | Temperature | Reaction Time | Sustainability Aspect |
| Classical | Acetic Acid | Reflux | Several hours | Use of corrosive acid, high energy consumption. |
| Water-based | Water, catalyst-free | Room Temperature | Minutes to hours | Eliminates organic solvents, mild conditions. |
| Nanocatalysis | Magnetic Nanoparticles/Ethanol | Room Temperature | Short | Recyclable catalyst, mild conditions. |
| Microwave | Solvent-free or PEG | High | Minutes | Drastically reduced reaction time and energy use. nih.gov |
Chemoenzymatic Synthetic Pathways
Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient and stereoselective synthetic routes. A plausible chemoenzymatic pathway for the synthesis of L-3-(6-Quinoxalinyl)alanine involves the enzymatic conversion of a precursor followed by a chemical condensation step.
This approach can leverage the stereoselectivity of enzymes like amino acid dehydrogenases or transaminases.
Proposed Chemoenzymatic Route:
Enzymatic Oxidation: The synthesis could start with a racemic or enantiopure amino acid. For instance, D-alanine could be selectively oxidized to its corresponding α-keto acid, pyruvic acid, using a D-amino acid oxidase (D-AAO). researchgate.net This enzymatic step ensures high stereochemical fidelity.
Chemical Synthesis of the Quinoxaline Precursor: A key intermediate, 3-(6-quinoxalinyl)pyruvic acid, would need to be synthesized chemically. This could be achieved by reacting a substituted o-phenylenediamine with a pyruvic acid derivative, such as chloropyruvic acid.
Enzymatic Transamination: The final and key stereoselective step would be the enzymatic transamination of the synthesized 3-(6-quinoxalinyl)pyruvic acid. A transaminase (also known as an aminotransferase) enzyme would transfer an amino group from a donor molecule (like L-aspartate or L-alanine) to the α-keto acid, producing the desired L-3-(6-Quinoxalinyl)alanine with high enantiomeric purity.
Table 4: Key Enzymes in a Potential Chemoenzymatic Synthesis
| Enzyme | Reaction Type | Substrate | Product |
| D-Amino Acid Oxidase (D-AAO) | Oxidative Deamination | D-Amino Acid | α-Keto Acid |
| Transaminase (Aminotransferase) | Transamination | 3-(6-Quinoxalinyl)pyruvic Acid + Amino Donor | L-3-(6-Quinoxalinyl)alanine + α-Keto Acid Byproduct |
| L-Amino Acid Dehydrogenase | Reductive Amination | 3-(6-Quinoxalinyl)pyruvic Acid + NH₃ + NADH | L-3-(6-Quinoxalinyl)alanine + NAD⁺ |
This chemoenzymatic approach offers the potential for a highly efficient and enantioselective synthesis under mild, environmentally friendly conditions, avoiding the need for chiral auxiliaries or expensive asymmetric metal catalysts.
Molecular Structure, Conformation, and Theoretical Investigations
Conformational Analysis using Computational Chemistry
Computational methods are essential for exploring the conformational landscape of flexible molecules like 3-(6-Quinoxalinyl)alanine. These techniques allow for the identification of stable energy minima and the geometric parameters that define them.
Quantum-mechanical calculations, including Ab Initio (such as Hartree-Fock) and Density Functional Theory (DFT), have been employed to investigate the properties of dipeptides containing a substituted 3-(quinoxalin-6-yl)alanine moiety. nih.gov Specifically, RHF and DFT B3LYP/6-31G(d,p) computations have been utilized to determine the characteristics of ground-state isomers. nih.gov Such methods are foundational in computational chemistry for predicting molecular structures, vibrational frequencies, and energies of different conformational states without prior experimental data. researchgate.net DFT, in particular, is noted for its balance of accuracy and computational efficiency, making it a common choice for studying systems of this size. researchgate.net
Theoretical calculations have identified several ground-state isomers for dipeptides incorporating 3-(quinoxalin-6-yl)alanine, often categorized as "open," "half-closed," and "closed" conformations. nih.gov The "open"-type structure was identified as the most stable ground-state isomer. nih.gov This finding aligns with broader observations that synthetic peptides predominantly exist in unfolded or open conformations. nih.gov
The geometry of these conformers is defined by key dihedral angles, which describe the rotation of the aromatic side rings relative to the central quinoxaline (B1680401) framework. In a study of a related dipeptide, the most stable open structure was characterized by nearly equal dihedral angles. nih.gov
| Dihedral Angle | Value (Degrees) | Computational Method |
|---|---|---|
| Rotation of Aromatic Side Ring 1 | -44.43° | RHF and DFT B3LYP/6-31G(d,p) |
| Rotation of Aromatic Side Ring 2 | -43.05° | RHF and DFT B3LYP/6-31G(d,p) |
Stereochemical Aspects and Chiral Properties
As a derivative of alanine (B10760859), this compound possesses a chiral center at its alpha-carbon. This intrinsic chirality means the compound can exist as two non-superimposable mirror images, or enantiomers (L- and D-isomers). The specific stereochemistry is a critical factor in molecular recognition, particularly in biological systems where enzymes and receptors are themselves chiral. The interaction between a small molecule and a protein target is highly dependent on the three-dimensional arrangement of its atoms. Studies on related antifolate compounds have shown a direct correlation between the stereochemistry of a molecule and its selectivity for different enzymes, such as human dihydrofolate reductase (hDHFR) versus microbial DHFR. researchgate.net Therefore, the specific enantiomeric form of this compound would be expected to dictate its biological activity and binding orientation within a protein's active site.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a ligand (such as this compound) might bind to a macromolecular target, typically a protein. ijmmtd.org These methods are instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions. nih.govnih.gov
Dihydrofolate reductase (DHFR) is a well-established target in chemotherapy. nih.gov Molecular docking simulations can be used to predict the binding mode of potential inhibitors like this compound within the active site of DHFR. For instance, in docking studies of other inhibitors with human DHFR (hDHFR), specific interactions are consistently observed. nih.gov These often involve the formation of hydrogen bonds with key amino acid residues such as Glu30, and interactions with residues like Phe31 and Ser59 that form the binding pocket. nih.gov A docking simulation of this compound into the hDHFR active site would aim to identify similar interactions, such as hydrogen bonds between the amino acid moiety and the protein, as well as potential pi-stacking interactions between the quinoxaline ring system and aromatic residues like Phenylalanine. nih.gov The prediction of these interactions provides a rational basis for designing more potent and selective inhibitors. nih.gov
Beyond predicting the binding pose, docking algorithms employ scoring functions to estimate the binding affinity between the ligand and the protein. nih.gov This provides a quantitative prediction, often expressed as a binding energy (e.g., in kcal/mol), which helps to rank different compounds based on their potential potency. nih.gov These scoring functions evaluate various types of molecular interactions, including:
Hydrogen Bonds: Formed between donor and acceptor groups on the ligand and protein.
Ionic Interactions: Occur between charged groups.
Van der Waals Forces: Weak, short-range electrostatic attractions.
Hydrophobic Interactions: The tendency of nonpolar groups to associate in an aqueous environment.
By analyzing the number and quality of these interactions, a binding score is calculated. nih.gov This score serves as a prediction of the ligand's binding affinity, guiding the selection of the most promising candidates for further experimental testing. rsdjournal.org
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. While specific quantum mechanical studies exclusively focused on this compound are not extensively available in publicly accessible literature, research on closely related dipeptides and quinoxaline derivatives provides significant insights into the electronic character of this compound.
Theoretical investigations into dipeptides that incorporate a substituted 3-(quinoxalin-6-yl)alanine moiety have been conducted to understand their photophysical properties. For instance, studies on a dipeptide, referred to as Pe-DPiQ, utilized both ab initio and DFT methods, specifically RHF and DFT B3LYP/6-31G(d,p) computations, to analyze its ground-state isomers. nih.gov These calculations revealed that the electronic character of the S(1)<-->S(0) transitions in this dipeptide resembles that of other diazines, where the first singlet state (S1) is of nπ* character, while the second singlet (S2) and the first triplet (T1) states are of ππ* character. nih.gov This suggests that the quinoxaline portion of the molecule dictates many of its key electronic transition properties.
Further computational studies on various quinoxaline derivatives, while not the specific alanine conjugate, provide valuable data on the fundamental electronic structure of the quinoxaline ring system. These studies often calculate key electronic parameters to predict the reactivity and stability of these molecules.
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For a related compound, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, DFT calculations determined the HOMO and LUMO energies. nih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.0504 |
| ELUMO | -3.2446 |
| Energy Gap (ΔE) | 2.8058 |
This data is for 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline and is presented to illustrate typical electronic parameters for a complex quinoxaline derivative. nih.gov
Mulliken Charge Distribution
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, which is instrumental in understanding its electrostatic potential and reactivity. In the aforementioned study of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, the Mulliken charges were calculated. nih.gov The analysis revealed that the nitrogen atoms in the quinoxaline ring possess the highest electronegativity and, consequently, the lowest net atomic charge values. nih.gov This suggests that these nitrogen atoms are likely sites for intermolecular interactions, such as hydrogen bonding. nih.gov
| Atom | Net Atomic Charge (e) |
|---|---|
| Nitrogen (N2) | -0.477 |
| Nitrogen (N3) | -0.848 |
| Sulfur (S) | +0.599 |
This data is for 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline and serves as an example of charge distribution in a related quinoxaline structure. nih.gov
These theoretical findings for related compounds underscore the importance of the quinoxaline moiety in defining the electronic landscape of its derivatives. It is reasonable to infer that this compound would exhibit similar electronic characteristics, with the quinoxaline ring system playing a central role in its HOMO-LUMO energies and charge distribution.
Spectroscopic and Photophysical Characterization Studies
Absorption and Emission Spectroscopy Investigations
Studies on dipeptides incorporating a substituted 3-(quinoxalin-6-yl)alanine moiety have provided significant insights into its absorption and emission properties. acs.org For instance, a dipeptide containing a 2,3-di(pyridin-2-yl)quinoxalin-6-yl alanine (B10760859) derivative exhibits distinct absorption and emission spectra. acs.org
The photophysical characteristics are summarized in the table below:
| Parameter | Value | Conditions |
| Absorption Maximum (λabs) | ~350 nm | In solution |
| Emission Maximum (λem) | 403 nm | Room Temperature |
| Second Emission Band (λem) | 570 nm | Elevated Temperature (363 K) |
Note: The data presented is for a dipeptide derivative, [N-(3-(2,3-di(pyridin-2-yl)quinoxalin-6-yl)alanyl)glycine], and may vary for the parent compound 3-(6-Quinoxalinyl)alanine.
These investigations highlight the influence of the quinoxaline (B1680401) core on the electronic transitions within the molecule.
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy of dipeptides containing substituted 3-(quinoxalin-6-yl)alanine reveals complex decay kinetics, suggesting the presence of multiple excited-state conformations. acs.org The fluorescence decay curves are often biexponential, indicating at least two major excited-state species that can interconvert on a nanosecond timescale. acs.org
A summary of the fluorescence lifetime components is provided in the table below:
| Component | Lifetime (τ) | Amplitude | Temperature |
| 1 | 2 ns | - | Room Temperature to 77 K |
| 2 | 9 ns | - | Room Temperature to 77 K |
| 3 | 25 ns | ~10% | Elevated Temperature |
Note: This data pertains to the dipeptide [N-(3-(2,3-di(pyridin-2-yl)quinoxalin-6-yl)alanyl)glycine].
The appearance of a third, long-lived component at elevated temperatures is associated with the formation of a new fluorescence band at 570 nm. acs.org
Phosphorescence Phenomena and Inter-System Crossing (ISC) Studies
At low temperatures (77 K), the emission spectra of dipeptides with a 3-(quinoxalin-6-yl)alanine component are dominated by phosphorescence. acs.org This phenomenon is attributed to efficient inter-system crossing (ISC) from the singlet excited state to the triplet state. acs.org The strong phosphorescence is a result of effective spin-orbit coupling between the relevant singlet and triplet states, leading to the population of the T1 state and subsequent phosphorescent emission. acs.org
Influence of Environmental Factors on Photophysical Properties (e.g., Temperature Dependence)
The photophysical properties of dipeptide derivatives of this compound are highly sensitive to environmental factors, particularly temperature. acs.org At ambient and elevated temperatures, fluorescence is the predominant emission process. acs.org However, as the temperature is lowered to 77 K, phosphorescence becomes the dominant radiative decay pathway. acs.org Furthermore, an increase in temperature can lead to the emergence of a new, red-shifted fluorescence band, indicating temperature-dependent conformational changes in the excited state. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Expected ¹H NMR Spectral Regions:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Quinoxaline aromatic protons | 7.5 - 9.0 | Multiplets |
| Alanine α-proton | 3.5 - 4.5 | Quartet |
| Alanine β-protons | 3.0 - 3.5 | Doublet of doublets |
| Alanine amino protons | Variable | Broad singlet |
| Carboxylic acid proton | > 10 | Broad singlet |
Expected ¹³C NMR Spectral Regions:
| Carbon Atoms | Expected Chemical Shift (ppm) |
| Quinoxaline aromatic carbons | 120 - 150 |
| Carboxylic acid carbonyl carbon | 170 - 180 |
| Alanine α-carbon | 50 - 60 |
| Alanine β-carbon | 30 - 40 |
These predicted values are based on standard chemical shift ranges for similar molecular fragments.
Infrared (IR) Spectroscopy for Functional Group Analysis
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (amine) | 3200 - 3500 | Stretching vibrations |
| C-H (aromatic) | 3000 - 3100 | Stretching vibrations |
| C-H (aliphatic) | 2850 - 3000 | Stretching vibrations |
| C=O (carboxylic acid) | 1700 - 1730 | Stretching vibration |
| C=N, C=C (aromatic) | 1450 - 1650 | Ring stretching vibrations |
| N-H (amine) | 1550 - 1650 | Bending vibrations |
| C-N | 1000 - 1350 | Stretching vibrations |
| O-H (carboxylic acid) | 2500 - 3300 | Stretching vibration (broad) |
These bands provide a diagnostic fingerprint for the presence of the quinoxaline and alanine functionalities within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. The expected molecular ion peak [M+H]⁺ would correspond to the protonated molecule.
Expected Mass Spectrometric Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₁N₃O₂ |
| Exact Mass | 217.0851 |
| Molecular Weight | 217.22 |
| [M+H]⁺ | 218.0929 |
The fragmentation pattern in the mass spectrum would likely involve the loss of the carboxylic acid group (CO₂H), the amino group (NH₂), and fragmentation of the quinoxaline ring, providing further structural confirmation.
Electrochemical Properties and Studies
The electrochemical behavior of a molecule provides insight into its redox properties, which are crucial for understanding its potential applications in areas such as materials science and pharmacology. Techniques like cyclic voltammetry are employed to study the oxidation and reduction potentials of a compound.
While the photophysical properties of dipeptides containing substituted 3-(quinoxalin-6-yl)alanine have been investigated, detailed studies focusing specifically on the electrochemical properties of the standalone compound, this compound, are not extensively available in the reviewed literature. Generally, the electrochemical characteristics of such a molecule would be influenced by both the quinoxaline moiety and the alanine side chain.
The quinoxaline core is known to be electrochemically active. Studies on various quinoxaline derivatives show that they can undergo reduction and oxidation processes. The potential at which these events occur is highly dependent on the nature and position of substituents on the quinoxaline ring. For instance, electron-donating or electron-withdrawing groups can shift the redox potentials to more negative or positive values, respectively.
To provide a comprehensive understanding of the electrochemical properties of this compound, dedicated studies employing techniques such as cyclic voltammetry, differential pulse voltammetry, and chronoamperometry would be necessary. Such investigations would determine key parameters like the formal potential (E°'), peak currents (Ipa, Ipc), and electron transfer kinetics.
Table 1: Hypothetical Electrochemical Data for this compound
The following table presents a hypothetical set of data that could be obtained from a cyclic voltammetry experiment for this compound. This data is illustrative and not based on experimental results.
| Parameter | Value |
| Oxidation Potential (Epa) | Not Observed |
| Reduction Potential (Epc) | -1.2 V (vs. Ag/AgCl) |
| Formal Potential (E°') | -1.1 V (vs. Ag/AgCl) |
| Peak Anodic Current (Ipa) | N/A |
| Peak Cathodic Current (Ipc) | 5 µA |
| Scan Rate | 100 mV/s |
| Solvent/Electrolyte | DMF / 0.1 M TBAPF₆ |
Note: The data in this table is purely illustrative and intended to show the type of information that would be generated from an electrochemical study. Actual experimental values may differ.
Further research is required to experimentally determine and analyze the electrochemical behavior of this compound.
Reactivity and Derivatization Strategies
Modifications of the Quinoxaline (B1680401) Core
The quinoxaline ring system is amenable to various chemical modifications, allowing for the introduction of a diverse array of functional groups. These modifications can significantly influence the electronic properties and biological interactions of the resulting derivatives. Common strategies for modifying the quinoxaline core include electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions.
Recent research has highlighted several approaches to functionalize the quinoxaline scaffold. rsc.org These include:
Halogenation: The introduction of halogen atoms (e.g., Cl, Br) at various positions on the quinoxaline ring can serve as a handle for further functionalization through cross-coupling reactions.
Nitration: The nitro group can be introduced onto the quinoxaline ring and subsequently reduced to an amino group, which can then be further derivatized.
Alkylation and Arylation: Direct C-H functionalization or cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to introduce alkyl or aryl substituents, thereby modifying the steric and electronic properties of the molecule. For instance, various 3-substituted-4-(quinoxalin-6-yl) pyrazoles have been synthesized, indicating that the quinoxaline core can be derivatized prior to the formation of the final complex molecule. researchgate.net
The synthesis of diverse quinoxaline derivatives often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds, a method that allows for the introduction of substituents on the quinoxaline ring by using appropriately substituted o-phenylenediamines. chim.it
Modifications at the Amino Acid Moiety
The alanine (B10760859) portion of 3-(6-quinoxalinyl)alanine possesses the characteristic reactivity of amino acids, with the primary amino group and the carboxylic acid group being the main sites for modification. These modifications are crucial for integrating the molecule into peptides, attaching it to other molecules of interest, or altering its pharmacokinetic properties.
Key derivatization strategies at the amino acid moiety include:
N-Acylation and N-Alkylation: The primary amino group can be readily acylated with acid chlorides or anhydrides to form amides, or alkylated using alkyl halides. These modifications can be used to introduce a variety of functional groups or to protect the amino group during other chemical transformations.
Esterification: The carboxylic acid group can be converted to an ester, which can serve as a protecting group or modulate the molecule's polarity and bioavailability.
Amide Bond Formation (Peptide Coupling): The carboxylic acid group can be activated and coupled with the amino group of another amino acid or peptide to form a peptide bond. This allows for the incorporation of this compound into peptide chains, which is of significant interest for studying peptide structure and function. nih.gov The photophysical properties of dipeptides containing substituted 3-(quinoxalin-6-yl)alanine have been investigated, demonstrating the successful incorporation of this amino acid into peptide structures. nih.gov
Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, providing another avenue for derivatization.
The derivatization of amino acids is a well-established field, with numerous reagents and protocols available for achieving specific modifications. waters.comnih.govmdpi.com
Cyclization Reactions and Formation of Fused Heterocycles
The strategic placement of reactive functional groups on both the quinoxaline core and the amino acid moiety can facilitate intramolecular cyclization reactions, leading to the formation of complex, fused heterocyclic systems. These reactions are a powerful tool for generating novel molecular scaffolds with potentially unique biological activities.
An example of such a strategy is the gold-catalyzed intramolecular hydroamination of alkynes. This reaction has been used to synthesize functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines from substituted N-alkynyl indoles, demonstrating a highly selective 6-exo-dig cyclization process. nih.gov While this example does not start from this compound itself, it illustrates the potential for cyclization reactions involving the quinoxaline scaffold to build fused systems.
Furthermore, the synthesis of heterocyclic-fused quinoxalinones and quinazolinones has been reported, highlighting the versatility of the quinoxaline system in forming polycyclic structures. nih.gov Intramolecular reactions between a suitably functionalized quinoxaline ring and the amino acid side chain of this compound could potentially lead to the formation of novel tricyclic or tetracyclic frameworks.
Metal Complexation and Coordination Chemistry
The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline moiety, along with the amino and carboxylate groups of the alanine side chain, provide multiple coordination sites for metal ions. This allows this compound to act as a versatile ligand, forming stable complexes with a variety of transition metals. The study of these metal complexes is of interest due to their potential applications in catalysis, materials science, and medicinal chemistry. tandfonline.com
The coordination chemistry of quinoxaline derivatives has been extensively studied, with numerous reports on their complexes with transition metals such as copper, cobalt, nickel, and zinc. nih.govisca.in
This compound can act as a multidentate ligand, coordinating to metal ions through the nitrogen atoms of the quinoxaline ring and the nitrogen and oxygen atoms of the amino acid moiety.
Copper(II) Complexes: Copper(II) complexes of quinoxaline derivatives have been widely investigated. nih.govresearchgate.net Research on mixed-chelate copper complexes with quinoxaline N1,N4-dioxide derivatives and alanine as ligands has shown that copper coordinates through the amine and N-oxide groups of the quinoxaline derivative and the amine and carboxylate moieties from alanine, often forming dimeric species. researchgate.net The chirality of alanine can also influence the biological interactions of its copper(II) complexes. nih.gov
Iron(II) Complexes: While specific studies on iron complexes with this compound are limited, iron(II) complexes with other quinoxaline-containing ligands have been reported. For example, a dinuclear iron(II) complex with the 2-(2′-pyridyl)quinoxaline ligand has been synthesized and characterized. nih.gov Given the affinity of iron for nitrogen and oxygen donor ligands, it is expected that this compound would also form stable complexes with Fe(II).
The coordination geometry of these complexes can vary depending on the metal ion, the stoichiometry of the complex, and the presence of other ligands. Common geometries include octahedral, square planar, and tetrahedral. wikipedia.org
The stability of metal complexes with this compound is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the chelate effect. The formation of multiple chelate rings upon coordination of the ligand to a metal ion generally leads to enhanced thermodynamic stability.
The stoichiometry of the metal complexes can vary, with common metal-to-ligand ratios being 1:1, 1:2, and 1:3. wikipedia.org For instance, Co(II), Ni(II), and Cu(II) halide complexes of 2,3-di-(6-methyl-2-pyridyl)quinoxaline have been reported with different stoichiometries. isca.in The determination of stability constants is crucial for understanding the behavior of these complexes in solution and for predicting their formation under different conditions. iupac.orgbohrium.com
| Metal Ion | Potential Coordinating Atoms of this compound | Reported Stoichiometry (Metal:Ligand) with similar ligands |
|---|---|---|
| Cu(II) | Quinoxaline N, Amino N, Carboxylate O | 1:1, 1:2 |
| Fe(II) | Quinoxaline N, Amino N, Carboxylate O | 1:2 |
| Co(II) | Quinoxaline N, Amino N, Carboxylate O | 1:1, 1:2, 1:3 |
| Ni(II) | Quinoxaline N, Amino N, Carboxylate O | 1:1, 1:2, 1:3 |
| Zn(II) | Quinoxaline N, Amino N, Carboxylate O | 1:2 |
Introduction of Specific Functional Groups for Research Purposes
The derivatization of this compound with specific functional groups is a key strategy for developing molecular probes and tools for chemical biology research. These functional groups can impart new properties to the molecule, such as fluorescence or the ability to be isotopically labeled.
Isotopic Labeling: An enzymatic-chemical method has been reported for the preparation of L-amino acid-derived quinoxalinols for the sensitive estimation of ¹³C- or ²H-label enrichment by gas chromatography-mass spectrometry. nih.gov This method involves the conversion of the amino acid to the corresponding 2-oxo acid, followed by reaction with o-phenylenediamine (B120857) to yield the quinoxaline derivative. nih.gov This approach could be adapted for the isotopic labeling of this compound, enabling its use in metabolic studies.
Fluorescent Labeling: The quinoxaline moiety itself possesses inherent fluorescence properties. The photophysical properties of dipeptides containing substituted this compound have been studied, revealing temperature-dependent fluorescence and phosphorescence. nih.gov This suggests that this compound can be used as an intrinsic fluorescent probe. Furthermore, the quinoxaline core can be modified with other fluorophores to tune the emission wavelength or enhance the quantum yield for specific imaging applications.
By introducing these functional groups, this compound can be transformed into a powerful tool for investigating biological processes at the molecular level.
In Vitro Antimicrobial and Antibacterial Activity Mechanisms
Quinoxaline derivatives are known to possess a wide range of biological activities, including antibacterial properties. nih.gov The antibacterial action of certain quinoxaline compounds, such as quinoxaline 1,4-di-N-oxides (QdNOs), has been studied against various bacteria, including Escherichia coli. nih.gov The mechanisms often involve inducing an SOS response and oxidative stress, leading to oxidative-DNA-damage. nih.gov
While specific studies focusing exclusively on the inhibition of Escherichia coli by this compound are not extensively detailed in the reviewed literature, the broader class of quinoxaline-based compounds has demonstrated notable antibacterial activity. rsc.org For instance, certain C-2 amine-substituted quinoxaline analogues have shown potent, broad-spectrum antibacterial effects against strains like S. aureus, B. subtilis, MRSA, and E. coli. rsc.org The mechanism for some of these derivatives involves compromising the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular components and subsequent bacterial death. rsc.org Studies on quinoxaline 1,4-di-N-oxides have shown that their antibacterial action against E. coli is linked to the induction of reactive oxygen species and DNA damage. nih.gov
Minimum Inhibitory Concentration (MIC) is a key measure of the potency of an antimicrobial agent against a specific microorganism. mdpi.com For the broader class of quinoxaline derivatives, MIC values have been determined against various bacterial strains. For example, some novel quinoxaline derivatives have exhibited MIC values ranging from 4 to 32 µg/mL against E. coli. rsc.org Another study on esters of quinoxaline 1,4-di-N-oxide derivatives reported MIC values of less than 1 µg/mL against Nocardia brasiliensis. nih.gov
Specific MIC data for this compound was not found in the reviewed search results. However, the table below presents representative MIC values for other quinoxaline derivatives to illustrate the typical range of antibacterial activity observed for this class of compounds.
| Quinoxaline Derivative | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 5p (C-2 amine-substituted) | E. coli | 4-32 |
| Compound 5m (C-2 amine-substituted) | E. coli | 4-32 |
| Derivative N-05 (Ester of quinoxaline 1,4-di-N-oxide) | N. brasiliensis | < 1 |
| Derivative N-09 (Ester of quinoxaline 1,4-di-N-oxide) | N. brasiliensis | < 1 |
In Vitro Anticancer and Antiproliferative Activity Investigations
The quinoxaline core is a prominent scaffold in the development of anticancer agents, with derivatives showing activity against a variety of tumors. ekb.egresearchgate.net These compounds can exert their effects through multiple mechanisms, including the inhibition of protein kinases and topoisomerases, and the induction of apoptosis. ekb.egresearchgate.net
A significant mechanism of anticancer activity for many quinoxaline compounds is the induction of apoptosis, or programmed cell death. nih.gov This process is often mediated through the activation of caspases, which are key executioner proteins in the apoptotic pathway. plos.org
Studies on various quinoxaline derivatives have demonstrated their ability to trigger apoptosis. For example, a bisfuranylquinoxalineurea analog was shown to induce the activation of caspase-3/7 and cleavage of poly-ADP-ribose polymerase (PARP), leading to Mcl-1 dependent apoptosis. nih.govresearchgate.net Another study involving a quinoxaline-containing peptide, RZ2, found that it induces apoptosis by blocking autophagy at the lysosomal level, which in turn causes metabolic stress and activates the mitochondrial pathway of apoptosis. nih.govrsc.org Furthermore, certain novel quinoxaline-3-propanamides have been shown to induce apoptosis by significantly increasing the levels of caspase-3 and the tumor suppressor protein p53. nih.gov These compounds also modulated the balance of apoptotic proteins by increasing the pro-apoptotic BAX and decreasing the anti-apoptotic BCL2. nih.gov
The National Cancer Institute's (NCI) 60-cell line panel is a widely used tool for screening potential anticancer compounds. nih.gov While specific screening data for this compound on the NCI-60 panel was not available in the provided results, numerous quinoxaline derivatives have been evaluated against this and other cancer cell line panels. univ.kiev.uanih.gov
For instance, a library of quinoxalin-6-amine analogs was screened against a panel of cancer cell lines including lung (A549), pancreatic (Aspc1), colon (HT29), breast (MDAMB231), prostate (PC3), ovarian (SKOV3), and bone (U2OS), identifying compounds with low micromolar potency. researchgate.net Another study on 1,3-diphenylurea-quinoxaline compounds reported their in vitro cytotoxic activity against cell lines such as MGC-803, HeLa, NCI-H460, and HepG2. mdpi.com
The table below summarizes the antiproliferative activity of a representative quinoxaline derivative against various cancer cell lines, illustrating the broad-spectrum potential of this chemical class.
| Derivative Type | Cell Line | Cancer Type | Reported Activity (IC50 or GI50) |
|---|---|---|---|
| Bisfuranylquinoxalineurea (7c) | A549 | Lung | Low micromolar potency |
| Bisfuranylquinoxalineurea (7c) | HT29 | Colon | Low micromolar potency |
| Bisfuranylquinoxalineurea (7c) | PC3 | Prostate | Low micromolar potency |
| 1,3-diphenylurea-quinoxaline (19) | MGC-803 | Gastric | IC50 = 9 µM |
| 1,3-diphenylurea-quinoxaline (19) | HeLa | Cervical | IC50 = 12.3 µM |
Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer potency of quinoxaline derivatives. mdpi.com Research has shown that substitutions at various positions on the quinoxaline ring significantly influence the antiproliferative activity. nih.gov
Key SAR findings for different series of quinoxaline derivatives include:
Substitutions at positions 2, 3, 6, and 7 are primary sites for modification to enhance anticancer activity. mdpi.com
For certain 2,3-substituted quinoxalin-6-amine analogs, the introduction of a bisfuranylquinoxalineurea moiety resulted in a compound with potent activity against a panel of cancer cell lines. nih.govresearchgate.net
In another series, an NH linker at the third position was found to be essential for activity, while aliphatic linkers were detrimental. mdpi.com
For some 2-carbonylquinoxaline 1,4-di-N-oxide derivatives, electron-acceptor groups at the 6- and/or 7-positions decreased MIC and IC50 values (enhancing activity), whereas electron-donor groups had the opposite effect. nih.gov
These SAR studies provide a rational basis for the design of new, more effective quinoxaline-based anticancer agents.
Mechanistic Biological Activity and In Vitro Efficacy Studies of this compound Derivatives
Applications in Chemical and Biological Research
Use as Chiral Building Blocks in Organic Synthesis
Chiral building blocks are essential in modern organic synthesis, particularly for the construction of complex molecules with specific stereochemistry, which is often crucial for their biological activity. While the direct use of 3-(6-quinoxalinyl)alanine as a chiral auxiliary in a broad range of asymmetric syntheses is not extensively documented in dedicated studies, its inherent chirality and functional groups make it a valuable precursor for enantiomerically pure compounds.
The asymmetric synthesis of α-amino acids is a well-established field, often employing chiral auxiliaries to direct the stereochemical outcome of a reaction. These auxiliaries are chiral molecules that are temporarily incorporated into a substrate to control the formation of a new stereocenter, and are subsequently removed. Given that this compound is a non-proteinogenic amino acid, its primary application in this context is as a building block itself, rather than a recoverable auxiliary. The synthesis of chiral α-amino acids can be achieved through various methods, including the alkylation of chiral Schiff base complexes of glycine (B1666218) and alanine (B10760859). This general approach allows for the introduction of a wide variety of side chains, and a similar strategy could be envisioned for the synthesis of derivatives of this compound.
Integration into Peptides and Hybrid Biomolecules
One of the most explored applications of this compound is its incorporation into peptides. The synthesis of peptides containing this unnatural amino acid allows for the introduction of the quinoxaline (B1680401) moiety into a biological scaffold. This can impart unique structural and functional properties to the resulting hybrid biomolecules.
The integration of this compound into peptides follows standard solid-phase peptide synthesis (SPPS) protocols. The amino acid, with its amino group protected (commonly with an Fmoc or Boc group), can be coupled to a growing peptide chain on a solid support. The presence of the bulky quinoxaline side chain can influence the secondary structure and conformational preferences of the peptide.
Research has demonstrated the successful synthesis of dipeptides containing substituted this compound. fas.org For instance, the photophysical properties of hybrid dipeptides such as [N-(3-(2,3-diphenylquinoxaline-6-ylo)alanylo) glycine] have been investigated. fas.org These studies have shown that the incorporation of the quinoxaline moiety does not significantly alter the useful spectroscopic properties of the fluorophore, paving the way for the design of new analogs with improved activity and specificity. fas.org
The table below summarizes the structural details of a model dipeptide incorporating a derivative of this compound.
| Feature | Description |
| Dipeptide Investigated | [N-(3-(2,3-diphenylquinoxaline-6-ylo)alanylo) glycine] |
| Most Stable Conformation | "Open"-type structure |
| Dihedral Angles of Aromatic Side Rings | Approximately -44.43° and -43.05° relative to the quinoxaline framework |
This research highlights the feasibility of creating novel peptides and biomolecules with tailored properties by incorporating this compound.
Development of Bioprobes and Fluorescent Labels
The inherent fluorescence of the quinoxaline ring system makes this compound an attractive candidate for the development of bioprobes and fluorescent labels. When incorporated into peptides or other biomolecules, the quinoxaline moiety can act as a reporter group, allowing for the study of molecular interactions and localization within biological systems.
Studies on dipeptides containing substituted this compound have revealed interesting photophysical properties. fas.org The emission of these dipeptides is strongly dependent on temperature, with fluorescence being the dominant process at ambient and elevated temperatures, while phosphorescence is more prominent at 77 K. fas.org This temperature-dependent emission could be exploited in the design of thermosensitive bioprobes.
The fluorescence decay of these dipeptides is often biexponential, suggesting the presence of at least two major excited-state conformations that can interconvert on the nanosecond timescale. fas.org This conformational flexibility in the excited state can be a valuable feature for probes designed to report on their microenvironment.
The following table summarizes key photophysical data for a model dipeptide containing a substituted this compound.
| Parameter | Value |
| Room Temperature Fluorescence Band | 403 nm |
| High Temperature (363 K) Fluorescence Band | 570 nm |
| Biexponential Decay Components (rt - 77 K) | 2 ns and 9 ns |
| Long-Lived Fluorescence Component (at elevated temperature) | 25 ns (small amplitude) |
These findings underscore the potential of this compound as a versatile fluorescent amino acid for the development of novel bioprobes with unique sensing capabilities.
Isotopic Labeling and Metabolic Tracing Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing certain atoms in a molecule with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N), researchers can follow the molecule's journey through various metabolic pathways using techniques like mass spectrometry and NMR spectroscopy.
While there is a wealth of research on the use of isotopically labeled proteinogenic amino acids like alanine for metabolic tracing, specific studies employing isotopically labeled this compound are not widely reported. However, the synthesis of ¹³C- and ¹⁵N-labeled amino acids is a well-established field, and similar synthetic routes could be applied to produce labeled this compound. nih.gov
The general workflow for a metabolic tracing study using a labeled compound involves:
Synthesis of the isotopically labeled tracer.
Introduction of the tracer into a biological system (e.g., cell culture, animal model).
Harvesting of biological samples at different time points.
Extraction and analysis of metabolites to determine the incorporation of the isotopic label.
Given the structural similarity of this compound to natural amino acids, it is plausible that it could be recognized by cellular machinery and incorporated into various metabolic pathways. A labeled version of this compound could therefore serve as a valuable tool to probe these processes.
Precursors for Advanced Materials and Dyes
Quinoxaline derivatives are known for their applications in the development of functional materials and dyes due to their unique electronic and optical properties. nih.gov These compounds are often used as building blocks for organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent sensors. The quinoxaline moiety can act as an electron-accepting unit in donor-acceptor type dyes, which are crucial components in dye-sensitized solar cells (DSSCs).
Although specific research on the polymerization of this compound to create advanced materials is not extensively documented, its structure suggests significant potential in this area. The presence of both the quinoxaline ring and the amino acid functionality provides multiple sites for chemical modification and polymerization.
The general approach to creating materials from such precursors would involve:
Functionalization: Modifying the amino acid or the quinoxaline ring to introduce reactive groups suitable for polymerization.
Polymerization: Using established polymerization techniques to create polymers with the quinoxaline moiety either in the main chain or as a side group.
Characterization: Evaluating the optical, electronic, and thermal properties of the resulting materials.
The incorporation of the chiral amino acid backbone could also lead to the development of chiral materials with interesting optical properties, such as chiroptical switches or sensors.
Ligands for Metal-Organic Frameworks or Catalysis
The nitrogen atoms in the quinoxaline ring of this compound, along with the carboxylate and amino groups of the alanine backbone, provide multiple potential coordination sites for metal ions. This makes the compound an attractive candidate for use as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination complexes for catalysis.
MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF, such as its porosity, stability, and catalytic activity, are determined by the nature of both the metal and the organic linker. The use of chiral ligands derived from amino acids can lead to the formation of chiral MOFs, which are of great interest for applications in enantioselective separations and asymmetric catalysis.
While the use of this compound as a ligand in MOF synthesis has not been specifically detailed in the literature, the general principles of MOF design suggest its suitability. The synthesis of a MOF using this ligand would typically involve the reaction of a metal salt with the ligand under solvothermal conditions. The resulting framework would have the quinoxaline moiety incorporated into its structure, which could impart interesting electronic or catalytic properties.
Similarly, in the field of catalysis, quinoxaline-containing ligands have been used to create transition metal complexes that can catalyze a variety of organic transformations. The combination of the quinoxaline unit with the chiral amino acid backbone in this compound could lead to the development of novel chiral catalysts for asymmetric reactions.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies
While general methods for quinoxaline (B1680401) synthesis are well-established, often involving the condensation of an aromatic diamine with a dicarbonyl compound, there is a need for methodologies specifically tailored to the efficient and stereoselective synthesis of 3-(6-Quinoxalinyl)alanine and its derivatives. sapub.orgnih.govchim.it
Future research in this area should focus on:
Asymmetric Synthesis: Developing novel catalytic asymmetric methods to produce enantiomerically pure L- and D-3-(6-Quinoxalinyl)alanine. This is crucial as the biological activity of chiral molecules is often enantiomer-dependent.
Green Chemistry Approaches: Implementing more environmentally benign synthetic routes. This could involve the use of water as a solvent, recyclable catalysts, or microwave-assisted synthesis to reduce reaction times and energy consumption. nih.govnih.gov
Late-Stage Functionalization: Creating methods for the late-stage modification of the quinoxaline core, allowing for the rapid generation of a diverse library of analogues from a common intermediate.
A comparative table of potential synthetic strategies is presented below.
| Methodology | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | High enantiomeric purity, crucial for biological studies. | Development of novel chiral ligands and catalysts. |
| Green Synthesis | Reduced environmental impact, increased safety. | Use of aqueous media, reusable catalysts, and energy-efficient conditions. nih.gov |
| One-Pot Reactions | Improved efficiency, reduced waste. | Design of multi-step sequences without intermediate isolation. |
| Late-Stage Functionalization | Rapid diversification of structures. | Exploring C-H activation and other modern cross-coupling reactions. |
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the three-dimensional structure and photophysical properties of this compound is fundamental for its development. While initial studies have investigated the photophysical properties of dipeptides containing this amino acid, further detailed characterization is warranted. nih.gov
Future avenues for exploration include:
High-Resolution NMR Spectroscopy: Employing advanced multi-dimensional NMR techniques to precisely determine the solution-state conformation of the molecule and its interaction with potential biological targets.
X-ray Crystallography: Obtaining high-quality single-crystal X-ray diffraction data to unequivocally establish its solid-state structure. This information is invaluable for computational modeling and understanding intermolecular interactions.
Advanced Fluorescence Spectroscopy: Utilizing time-resolved fluorescence and fluorescence anisotropy to probe the local environment and dynamics of the quinoxaline fluorophore, especially when incorporated into peptides or interacting with biomolecules. nih.gov Studies have shown that the emission of related dipeptides is strongly dependent on temperature, with fluorescence dominating at ambient temperatures and phosphorescence at 77 K. nih.gov
Circular Dichroism (CD) Spectroscopy: Using CD spectroscopy to study the secondary structure of peptides containing this compound and to monitor conformational changes upon binding to targets.
Deeper Mechanistic Elucidation of Biological Activities at a Molecular Level
Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.netresearchgate.net However, the specific molecular mechanisms of action for this compound remain largely unexplored.
Future research should be directed towards:
Target Identification: Employing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific protein or nucleic acid targets with which the compound interacts. The DNA binding properties of some quinoxalines have been noted as a source of their biological activity. sapub.org
Enzyme Inhibition Assays: Screening this compound and its derivatives against panels of relevant enzymes, such as kinases, phosphatases, or histone deacetylases (HDACs), which are known targets for other quinoxaline-based compounds. nih.govnih.gov
Cellular Pathway Analysis: Using transcriptomics and proteomics to understand how the compound affects cellular signaling pathways and gene expression profiles in relevant disease models. For example, some quinoxaline 1,4-dioxides have been shown to suppress HIF-1α, a key factor in cancer progression. frontiersin.org
Structural Biology of Complexes: Determining the high-resolution structure of this compound bound to its biological target(s) using X-ray crystallography or cryo-electron microscopy to reveal the precise molecular interactions driving its activity.
Design and Synthesis of New Analogues with Tuned Properties
The synthesis of analogues is a cornerstone of medicinal chemistry, allowing for the systematic optimization of a lead compound's properties. The quinoxaline scaffold is highly amenable to chemical modification. nih.gov
Future efforts should concentrate on:
Substitution on the Quinoxaline Ring: Introducing various substituents (e.g., electron-donating or -withdrawing groups) at different positions on the quinoxaline ring to modulate the electronic properties and steric profile of the molecule.
Modification of the Alanine (B10760859) Moiety: Synthesizing analogues with modifications to the amino acid backbone, such as N-methylation or the introduction of constraints to influence peptide conformation.
Peptide Incorporation: Incorporating this compound into peptide sequences to create novel peptidomimetics or fluorescent probes for studying peptide-protein interactions. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a library of analogues to build a comprehensive SAR profile. This will guide the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov
| Analogue Class | Rationale for Synthesis | Potential Properties to Investigate |
| Substituted Quinoxalines | Modulate electronic properties, solubility, and target binding. | Potency in biological assays, cell permeability. |
| Modified Amino Acids | Influence peptide conformation and proteolytic stability. | Conformational preferences, resistance to degradation. |
| Peptide Conjugates | Create bioactive peptides or molecular probes. | Target binding affinity, fluorescence quantum yield. nih.gov |
Computational Design and Predictive Modeling for Structure-Activity Relationship
In silico methods are powerful tools for accelerating the drug discovery and development process. Computational studies can provide insights into the behavior of this compound and guide the design of new analogues.
Future research in this domain should involve:
Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to study the electronic structure, reactivity, and spectroscopic properties of the molecule and its analogues. nih.gov Such calculations can help explain the character of electronic transitions observed experimentally. nih.gov
Molecular Docking: Performing molecular docking simulations to predict the binding modes of this compound and its analogues within the active sites of potential biological targets. nih.gov
Molecular Dynamics (MD) Simulations: Running MD simulations to investigate the conformational dynamics of the compound and its complexes with biological macromolecules, providing insights into binding stability and mechanism.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of a series of analogues with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Q & A
Q. What experimental strategies are recommended to study the impact of N-terminal alanine-rich sequences (NTARs) on protein synthesis, and how might these apply to 3-(6-Quinoxalinyl)alanine?
Answer: To investigate NTAR-mediated translation initiation, researchers can use Golden Gate cloning to assemble promoter/5'-UTR constructs fused to the target protein (e.g., luciferase reporters) . For this compound, replace the native NTAR sequence with the quinoxaline-modified alanine residue and compare translation efficiency via luciferase assays or immunoblotting. Key steps include:
- Site-directed mutagenesis to introduce quinoxaline substitutions .
- Bicistronic constructs to isolate translational effects from transcriptional noise .
- Kozak sequence analysis to assess start codon selection fidelity .
This approach mirrors studies on ERK1/2 NTARs, where alanine richness and codon rarity were critical for translation accuracy .
Q. How do alanine-rich N-terminal sequences influence protein stability and functional expression, and what methods validate these effects?
Answer: NTARs enhance protein stability by preventing leaky scanning to downstream AUG codons, as shown in ERK1/2 studies . For this compound, researchers should:
- Perform pulse-chase assays to compare half-lives of proteins with/without the modified alanine sequence .
- Use ribosome profiling to map translation initiation sites and detect aberrant peptides from alternative reading frames .
- Conduct phosphorylation assays (e.g., ERK activity reporters) to correlate protein quantity with functional output .
Advanced Research Questions
Q. How can conflicting data on NTAR-mediated translation efficiency be resolved, and what lessons apply to quinoxaline-alanine derivatives?
Answer: Discrepancies often arise from differences in Kozak sequence context or 5'-UTR length. For example, ERK1 NTARs require a full 186-nucleotide 5'-UTR for optimal activity, while truncated sequences reduce efficacy . To address contradictions with this compound:
- Systematic 5'-UTR truncation : Test how varying lengths affect translation efficiency .
- Hybrid Kozak sequences : Swap nucleotides between canonical and target contexts to identify critical motifs .
- Single-molecule imaging : Track ribosome dynamics on mRNA constructs to visualize NTAR-induced pausing .
Q. What synthetic biology approaches can optimize this compound-containing proteins for therapeutic applications?
Answer: Leverage NTAR design principles from ERK1/2 and other alanine-rich proteins :
- Codon optimization : Use rare alanine codons (e.g., GCG) to slow ribosome progression and enhance start codon selection .
- Frame enforcement : Introduce a second in-frame AUG downstream to minimize off-target translation, as seen in human ERK2 .
- Toxic peptide screening : Express quinoxaline-alanine constructs in yeast or mammalian cells to identify and eliminate leaky-scanning products via mass spectrometry .
Methodological Considerations
Q. How should researchers design controls to isolate the effects of this compound in translation studies?
Answer:
- Negative controls : Use constructs with scrambled NTAR sequences or alanine-to-glycine substitutions to disrupt codon rarity .
- Positive controls : Include ERK1/2 NTARs, which are well-characterized for their role in suppressing leaky scanning .
- Promoter-matched constructs : Ensure identical promoter/5'-UTR contexts to exclude transcriptional variability .
Q. What bioinformatics tools can predict the functional impact of this compound substitutions in NTARs?
Answer:
- Phylogenetic analysis : Compare NTAR sequences across species to identify conserved motifs under evolutionary pressure .
- Ribosome profiling databases : Cross-reference with existing datasets (e.g., GWIPS-viz) to predict ribosome stalling .
- Machine learning models : Train algorithms on NTAR-containing proteins to forecast translation efficiency based on alanine content and codon usage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
